molecular formula C9H8N2O3 B2403172 Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate CAS No. 1824438-79-0

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate

Cat. No.: B2403172
CAS No.: 1824438-79-0
M. Wt: 192.174
InChI Key: RDBTWCDKNGOGMB-UHFFFAOYSA-N
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Description

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of a pyrrole derivative with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, possibly using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique pyrrolopyridine structure. The molecular formula is C9H8N2O3C_9H_8N_2O_3, with a molecular weight of 192.17 g/mol. Its structure allows for various interactions with biological targets, contributing to its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Research indicates that it may inhibit cysteine proteases like caspase-3, which plays a crucial role in apoptosis regulation . This inhibition can lead to the suppression of cancer cell growth and enhancement of survival in various cellular contexts.

Therapeutic Applications

Anticancer Activity
Studies have demonstrated that derivatives of pyrrolo[3,4-c]pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of derivatives showed considerable potency with IC50 values indicating effective inhibition of cancer cell proliferation .

Analgesic and Sedative Effects
Research has also pointed towards potential analgesic properties. In animal models, certain derivatives exhibited analgesic activity comparable to morphine in pain assays . This suggests that this compound may be developed into a novel analgesic agent.

Case Studies

  • Cytotoxicity Studies
    A study investigating the cytotoxic effects of various pyrrolo[3,4-c]pyridine derivatives found that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, highlighting its potential as an anticancer agent.
  • Analgesic Testing
    In preclinical trials using the "hot plate" and "writhing" tests, compounds derived from this class demonstrated superior analgesic effects compared to traditional NSAIDs like aspirin. The results suggest that these compounds could serve as effective pain management alternatives with potentially fewer side effects than opioids .

Data Summary Table

Activity Effect IC50 (µM) Reference
CytotoxicityInhibition of cancer cell growthLow micromolar
Analgesic ActivityPain relief comparable to morphineVaries
Apoptosis InhibitionSuppression via caspase-3Not specified

Properties

IUPAC Name

methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)7-6-4-11-8(12)5(6)2-3-10-7/h2-3H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBTWCDKNGOGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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